1,4-Naphthalenedione, 2-(1-methylethoxy)-
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Overview
Description
1,4-Naphthalenedione, 2-(1-methylethoxy)- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a naphthalene ring system with two ketone groups at the 1 and 4 positions, and an isopropoxy group at the 2 position. Its molecular formula is C13H12O3.
Preparation Methods
The synthesis of 1,4-Naphthalenedione, 2-(1-methylethoxy)- typically involves the following steps:
Starting Material: The synthesis often begins with 1,4-naphthoquinone.
Substitution Reaction: The introduction of the isopropoxy group at the 2 position can be achieved through a nucleophilic substitution reaction. This involves reacting 1,4-naphthoquinone with isopropyl alcohol in the presence of a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete substitution.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1,4-Naphthalenedione, 2-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone derivatives.
Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-Naphthalenedione, 2-(1-methylethoxy)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 1,4-Naphthalenedione, 2-(1-methylethoxy)- exerts its effects involves the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell death. The compound targets various cellular pathways, including those involved in apoptosis and cell cycle regulation .
Comparison with Similar Compounds
1,4-Naphthalenedione, 2-(1-methylethoxy)- can be compared with other naphthoquinone derivatives such as:
1,4-Naphthoquinone: Lacks the isopropoxy group and has different biological activities.
2-Methoxy-1,4-naphthoquinone: Similar structure but with a methoxy group instead of an isopropoxy group, leading to different reactivity and applications.
2-Hydroxy-1,4-naphthoquinone: Contains a hydroxy group, which significantly alters its chemical properties and biological activities.
The uniqueness of 1,4-Naphthalenedione, 2-(1-methylethoxy)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
53626-49-6 |
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Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-propan-2-yloxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O3/c1-8(2)16-12-7-11(14)9-5-3-4-6-10(9)13(12)15/h3-8H,1-2H3 |
InChI Key |
UPLMJIUMVHVVAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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